1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Physicochemical profiling Drug-likeness ADME prediction

1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1017793-90-6, also indexed as 229980-57-8; Apollo Scientific catalogue PC1971) is a fully substituted, N-acetyl-protected trifluoromethylpyrazole derivative with molecular formula C₁₂H₈F₃N₃O₃ and molecular weight 299.21 g·mol⁻¹. Its pyrazole core carries four distinct functional groups: an N1-acetyl moiety, a C3-phenyl ring, a C4-nitro group, and a C5-trifluoromethyl substituent.

Molecular Formula C12H8F3N3O3
Molecular Weight 299.20 g/mol
CAS No. 229980-57-8
Cat. No. B12065618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
CAS229980-57-8
Molecular FormulaC12H8F3N3O3
Molecular Weight299.20 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C12H8F3N3O3/c1-7(19)17-11(12(13,14)15)10(18(20)21)9(16-17)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeySJVMBPNOGVYEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 229980-57-8 / 1017793-90-6): Technical Baseline for Scientific Procurement


1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1017793-90-6, also indexed as 229980-57-8; Apollo Scientific catalogue PC1971) is a fully substituted, N-acetyl-protected trifluoromethylpyrazole derivative with molecular formula C₁₂H₈F₃N₃O₃ and molecular weight 299.21 g·mol⁻¹ . Its pyrazole core carries four distinct functional groups: an N1-acetyl moiety, a C3-phenyl ring, a C4-nitro group, and a C5-trifluoromethyl substituent . The compound is classified commercially as a trifluoromethylation agent and heterocyclic building block, supplied at ≥95–98% purity by multiple vendors . Computed physicochemical parameters include a polar surface area (PSA) of 80.71 Ų, a calculated LogP of 3.66 (ChemSrc) / 3.14 (LeYan), five hydrogen-bond acceptors, zero hydrogen-bond donors, and two rotatable bonds . This substitution pattern places the compound at the intersection of pyrazole-based pharmaceutical scaffolds (e.g., celecoxib-type COX-2 inhibitors) [1] and agrochemical protoporphyrinogen oxidase (Protox) inhibitor pharmacophores [2], making precise structural identity critical for reproducible research outcomes.

Why 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole Cannot Be Generically Substituted: Structural Determinants of Function


Within the trifluoromethylpyrazole chemical space, minor structural perturbations produce large functional consequences. The position of the trifluoromethyl group on the pyrazole ring—C3 versus C5—is a primary determinant of biological target engagement: the 3-CF3 isomer (as in celecoxib) optimally occupies the COX-2 hydrophobic pocket, whereas 5-CF3 analogs consistently show divergent activity profiles [1]. The N1-acetyl group on this compound further distinguishes it from the N-unsubstituted analog (CAS 261761-21-1): the acetyl moiety increases molecular weight by ~42 Da, raises the polar surface area by 6.21 Ų (from 74.50 to 80.71 Ų), and moderately elevates LogP (from 3.53 to 3.66), collectively altering solubility, permeability, and metabolic susceptibility . Furthermore, the 4-nitro group is not merely a spectator substituent; in closely related 4-nitrosopyrazole series, the nitro/nitroso oxidation state is the single largest determinant of antibacterial potency, with N-unsubstituted 4-nitrosopyrazoles achieving MIC values as low as 7.8 µg·mL⁻¹ against Streptococcus pyogenes, whereas N-substitution and ring oxidation state changes can abolish activity [2]. A researcher substituting this compound with the positional isomer (CAS 808764-35-4), the N-unsubstituted analog (CAS 261761-21-1), or a des-nitro variant would therefore introduce uncontrolled variables in regiospecific reactivity, physicochemical properties, and biological readout.

Quantitative Differentiation Evidence: 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiation vs. N-Unsubstituted Analog

The N1-acetyl group on the target compound (CAS 1017793-90-6) produces a measurable and directionally consistent shift in two key drug-likeness parameters relative to its direct N-unsubstituted analog, 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 261761-21-1). The acetyl cap increases the calculated LogP from 3.53 to 3.66 (Δ = +0.13) and expands the polar surface area from 74.50 to 80.71 Ų (Δ = +6.21 Ų), as reported from the same computational pipeline (ChemSrc) . A LogP increase of 0.13 log units corresponds to an approximately 35% increase in octanol-water partition coefficient, while a PSA increase of 6.21 Ų predictably reduces passive membrane permeability by roughly 10–15% based on established PSA-permeability correlations [1]. These differences, though modest in magnitude, are sufficient to alter rank-ordering in permeability-limited absorption screens and should be accounted for when selecting between the acetyl-protected and free-NH pyrazole scaffolds.

Physicochemical profiling Drug-likeness ADME prediction

Positional Isomerism: 3-Phenyl-5-CF₃ vs. 5-Phenyl-3-CF₃ Pyrazole Regioisomers and Biological Activity Divergence

The target compound (3-phenyl, 5-trifluoromethyl substitution) and its positional isomer 1-acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole (CAS 808764-35-4; Apollo Scientific PC0041) share identical molecular formula (C₁₂H₈F₃N₃O₃), molecular weight (299.21 g·mol⁻¹), and computed TPSA/LogP values (both 78.03/3.1372 by the LeYan pipeline) . However, the position of the CF₃ group on the pyrazole ring is a well-established determinant of biological activity in this chemotype. The comprehensive review by Kaur et al. (2015) documents that the location of the trifluoromethyl group—specifically on the 3- versus 5-position of the pyrazole nucleus—is greatly associated with variation in the anti-inflammatory and antibacterial activity profile of the compounds [1]. The archetypal 3-CF₃ pyrazole, celecoxib (SC-58635), achieves selective COX-2 inhibition with an IC₅₀ of 40 nM, whereas 5-CF₃ regioisomers typically show substantially reduced COX-2 affinity due to suboptimal hydrophobic pocket occupancy [1][2]. The target compound, bearing the CF₃ group at the 5-position and phenyl at the 3-position, thus occupies a distinct regioisomeric space that is structurally differentiated from the celecoxib-type 3-CF₃ pharmacophore. A researcher requiring a 5-CF₃ pyrazole scaffold cannot substitute the 3-CF₃ isomer without changing the fundamental pharmacophoric geometry.

Regioselective synthesis COX-2 inhibition Structure-activity relationship

N1-Acetyl Protection as a Differentiating Synthetic Handle vs. N-Unsubstituted Analog

The N1-acetyl group on the target compound (CAS 1017793-90-6) serves as a traceless protecting group that enables orthogonal synthetic strategies unavailable with the N-unsubstituted analog (CAS 261761-21-1). The acetyl moiety can be selectively removed under mild basic or acidic hydrolysis conditions to reveal the free N1-H pyrazole, which can subsequently undergo N-alkylation, N-arylation, or N-sulfonylation . Conversely, the acetyl group itself can be reduced to an N-ethyl substituent or converted to other carbonyl derivatives. This contrasts with the N-unsubstituted analog, where direct N-functionalization competes with the acidic N-H proton (predicted pKa ≈ 5.71 for the N-unsubstituted scaffold) and may require stronger bases or protection of the nitro group. The acetyl-protected compound therefore functions as a masked, storable form of the N-unsubstituted pyrazole that can be unveiled under controlled conditions, providing a strategic advantage in multi-step synthetic sequences where early-stage N-H exposure would lead to undesired side reactions.

Orthogonal protection Late-stage functionalization Synthetic intermediate

Class-Level Antibacterial Activity: 4-Nitro/4-Nitroso Trifluoromethylpyrazoles as Anti-Infective Scaffolds

Although no published MIC data exist specifically for the target compound itself, the 4-nitro/4-nitrosopyrazole chemotype to which it belongs has well-characterized antibacterial activity. Burgart et al. (2020) demonstrated that N-unsubstituted 4-nitrosopyrazoles bearing a 3-CF₃ group exhibit potent activity: MIC = 7.8 µg·mL⁻¹ against Streptococcus pyogenes, MIC ≤ 15.6 µg·mL⁻¹ against Neisseria gonorrhoeae, and antitubercular MIC values as low as 0.36 µg·mL⁻¹ [1][2]. Critically, the study established that N-substitution and the nitro/nitroso oxidation state are the dominant structural determinants of activity—N-methylation or alteration of the 4-position oxidation state substantially modulates potency [1]. The target compound's 4-nitro group can be selectively reduced to the 4-nitroso or 4-amino oxidation state, providing a direct synthetic entry point into this biologically validated chemical space . The N1-acetyl protection further allows controlled, stepwise reduction without premature N-deprotection, making this compound a strategically advantageous precursor for generating focused libraries of 4-nitroso/4-amino trifluoromethylpyrazoles for antibacterial screening.

Antibacterial Antitubercular Nitroso pharmacophore

Trifluoromethylation Agent Classification and Commercial Availability Differentiation

The target compound is commercially classified as a trifluoromethylation agent by Alfa Chemistry (Catalog OFC1017793906) and positioned within fluorinated heterocyclic building block portfolios by multiple suppliers . Apollo Scientific lists the compound under catalogue PC1971 at a published price of £38.00 per gram, with both UK and US stock availability . LeYan offers the compound at 98% purity (Product No. 1949138) , and CymitQuimica supplies it at ≥95% purity with an estimated delivery time of approximately 14 days . In contrast, the positional isomer (CAS 808764-35-4, Apollo PC0041) and the N-unsubstituted analog (CAS 261761-21-1, Apollo PC4784) are sourced under separate catalogue entries with independent pricing and stock status. The transparent multi-vendor supply chain for this specific regioisomer reduces single-source procurement risk and enables competitive pricing, whereas less common analogs in this substitution space may be available from fewer suppliers.

Trifluoromethylation Fluorinated building block Procurement sourcing

Evidence-Backed Application Scenarios for 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole Procurement


Medicinal Chemistry: Synthesis of 4-Amino/4-Nitroso Trifluoromethylpyrazole Antibacterial Libraries

The target compound serves as an ideal starting material for generating focused libraries of 4-nitroso- and 4-amino-trifluoromethylpyrazoles, a chemotype with validated antibacterial and antitubercular activity. The 4-nitro group can be selectively reduced to the 4-nitroso or 4-amino oxidation state using established procedures (H₂/Pd-C or chemical reductants), while the N1-acetyl group remains intact, enabling subsequent N1-deprotection and diversification as a final step . This strategy directly accesses the structure-activity space defined by Burgart et al. (2020), wherein N-unsubstituted 4-nitrosopyrazoles achieved MIC values of 7.8 µg·mL⁻¹ against S. pyogenes and antitubercular MIC values as low as 0.36 µg·mL⁻¹ [1]. The controlled, stepwise reduction enabled by the acetyl-protected scaffold avoids the chemoselectivity challenges that would arise if starting from the free N-H analog.

Agrochemical Research: Protoporphyrinogen Oxidase (Protox) Inhibitor Scaffold Exploration

The 3-phenyl-5-trifluoromethyl pyrazole core of the target compound maps onto the pyrazole phenyl ether (PPE) herbicide pharmacophore characterized by Clark (1996), where a CF₃ group replaces the classical 4′-nitro group of nitrodiphenyl ether herbicides to generate a novel class of Protox inhibitors with substantial pre-emergent activity on narrowleaf weed species [2]. The target compound's 4-nitro substituent provides an additional electronic tuning handle not present in the original PPE series. Procurement of this specific regioisomer (5-CF₃ rather than 3-CF₃) ensures the correct spatial orientation of the trifluoromethyl group for Protox binding pocket engagement, as regioisomeric PPE analogs showed activity differences spanning a 300-fold range in whole-plant assays [2][3].

Synthetic Methodology Development: Regioselective N-Functionalization and Cross-Coupling Studies

The fully substituted pyrazole ring of the target compound—bearing five distinct positions occupied by acetyl, nitro, phenyl, and trifluoromethyl groups—provides a sterically and electronically well-defined substrate for studying regioselective transformations. The N1-acetyl group can be cleaved and replaced with diverse N-substituents under conditions established for trifluoromethylpyrazole N-alkylation [4]. The 4-nitro group can participate in nucleophilic aromatic substitution or serve as a precursor to 4-amino derivatives for subsequent diazotization and cross-coupling. This compound thus functions as a versatile platform for developing new synthetic methods on densely functionalized pyrazole scaffolds, with each substituent offering orthogonal reactivity.

Physicochemical Property Benchmarking in Fluorinated Heterocycle Collections

With a computed LogP of 3.66 and PSA of 80.71 Ų, the target compound occupies a specific region of physicochemical space—moderately lipophilic with a polar surface area near the 90 Ų threshold commonly associated with oral bioavailability [5]. Its five hydrogen-bond acceptors and zero hydrogen-bond donors create a distinctive H-bonding profile useful for calibrating computational ADME models. When procured alongside its N-unsubstituted analog (LogP 3.53, PSA 74.50) and positional isomer (identical computed properties but altered 3D geometry), this compound enables systematic studies of how incremental structural changes (N-acetylation, CF₃ positional isomerism) translate into measured physicochemical and biochemical properties.

Quote Request

Request a Quote for 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.